Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate is a synthetic organic compound characterized by its complex molecular structure. It is of interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. The compound features a combination of aromatic rings and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-fluoropyridine-4-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., bromine or chlorine) and catalysts like iron(III) chloride.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-[(3-chloropyridine-4-carbonyl)amino]acetate
- Ethyl 2-(4-fluorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate
- Ethyl 2-(4-bromophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate
Comparison: Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate is unique due to the specific combination of a 4-chlorophenyl group and a 3-fluoropyridine-4-carbonyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-2-23-16(22)14(10-3-5-11(17)6-4-10)20-15(21)12-7-8-19-9-13(12)18/h3-9,14H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIPELEEUDUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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